molecular formula C6H8N2OS B2873196 1-(2-Furfuryl)-2-thiourea CAS No. 56541-07-2

1-(2-Furfuryl)-2-thiourea

Cat. No.: B2873196
CAS No.: 56541-07-2
M. Wt: 156.2
InChI Key: XSWHIPZJAMCLRZ-UHFFFAOYSA-N
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Description

1-(2-Furfuryl)-2-thiourea is an organic compound that features a furan ring attached to a thiourea moiety. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both furan and thiourea groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furfuryl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of furfurylamine with thiocyanate salts under acidic conditions. The reaction typically proceeds as follows:

    Furfurylamine: is reacted with in the presence of an acid catalyst, such as hydrochloric acid.

  • The reaction mixture is heated to facilitate the formation of the thiourea derivative.
  • The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furfuryl)-2-thiourea undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: Both the furan and thiourea groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

    Substitution reactions: Often involve nucleophiles or electrophiles, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions include various furan derivatives, amines, and substituted thiourea compounds. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

1-(2-Furfuryl)-2-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Furfuryl)-2-thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can lead to changes in cellular pathways and biological processes, making this compound a compound of interest for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

    Furfurylamine: A precursor in the synthesis of 1-(2-Furfuryl)-2-thiourea, it shares the furan ring but lacks the thiourea group.

    Thiourea: Contains the thiourea moiety but lacks the furan ring.

    Furfuryl alcohol: Another furan derivative, used in various industrial applications.

Uniqueness

This compound is unique due to the combination of the furan ring and thiourea group in its structure This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components

Properties

IUPAC Name

furan-2-ylmethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c7-6(10)8-4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWHIPZJAMCLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56541-07-2
Record name [(furan-2-yl)methyl]thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Furfurylamine hydrochloride (33.46 grams, 0.250 moles) and ammonium thiocyanate (38.14 grams, 0.501 moles) in 71 ml bromobenzene were heated under nitrogen at reflux temperature for 20 minutes and then cooled to room temperature. The reaction mixture was mixed with a solution of 125 ml water and 100 ml ethyl acetate and left at room temperature overnight. The mixture was then diluted to give 500 ml ethyl acetate and 350 ml water and the aqueous layer separated. The organic layer was washed with water and dried over sodium sulfate. After filtration, the organic layer was evaporated to dryness and bromobenzene removed under vacuum. The resulting solids were ground in a mortar and pestle and the fine particles stirred in diethyl ether to remove residual bromobenzene. The solids were then filtered, washed with diethyl ether and vacuum dried over phosphorus pentoxide, yielding 12.06 grams (30%) of N-furfurylthiourea, m.p. 80°-91° C. Recrystallization from benzene gave yellow needles, m.p. 98°-100° C.
Quantity
33.46 g
Type
reactant
Reaction Step One
Quantity
38.14 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Yield
30%

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